(e)-Methyl 3-(4-acetylphenyl)-2-methylacrylate
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Overview
Description
(E)-3-(4-Acetylphenyl)-2-methyl acrylic acid methyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a phenyl ring substituted with an acetyl group and a methyl acrylic acid ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Acetylphenyl)-2-methyl acrylic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the ester .
Industrial Production Methods
In industrial settings, the production of esters like (E)-3-(4-Acetylphenyl)-2-methyl acrylic acid methyl ester can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Acetylphenyl)-2-methyl acrylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(E)-3-(4-Acetylphenyl)-2-methyl acrylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
Mechanism of Action
The mechanism of action of (E)-3-(4-Acetylphenyl)-2-methyl acrylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The phenyl ring and acetyl group may also interact with enzymes or receptors, influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Uniqueness
(E)-3-(4-Acetylphenyl)-2-methyl acrylic acid methyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of the methyl acrylic acid ester moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl (E)-3-(4-acetylphenyl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-9(13(15)16-3)8-11-4-6-12(7-5-11)10(2)14/h4-8H,1-3H3/b9-8+ |
InChI Key |
IFXIVHQWQPIWJW-CMDGGOBGSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(=O)C)/C(=O)OC |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(=O)C)C(=O)OC |
Origin of Product |
United States |
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